2-(p-Chlorophenyl)-2-hydroxyacetamide
Description
Structure
3D Structure
Properties
CAS No. |
18584-27-5 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
LDVLVMRFNCMVLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Other CAS No. |
18584-27-5 |
Synonyms |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the primary structural elucidation of 2-(p-Chlorophenyl)-2-hydroxyacetamide.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the spectrum shows distinct signals for the aromatic protons, the methine proton (CH), the hydroxyl proton (OH), and the amide protons (NH₂). The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The methine proton, situated between the hydroxyl group and the aromatic ring, appears as a singlet or a triplet if coupled to the hydroxyl proton. The amide and hydroxyl protons are often broad and their chemical shifts can be solvent and concentration-dependent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show a signal for the carbonyl carbon of the amide group at the most downfield position (typically 170-180 ppm). The carbons of the aromatic ring appear in the 120-140 ppm range, with the carbon atom bonded to the chlorine atom (ipso-carbon) showing a distinct chemical shift. The methine carbon, bonded to the hydroxyl group, is observed in the 70-80 ppm region.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Assignment | ¹H NMR Chemical Shift (δ) [ppm] | Multiplicity | ¹³C NMR Chemical Shift (δ) [ppm] |
| C=O | - | - | ~174.5 |
| C-Cl | - | - | ~132.0 |
| C (Aromatic, Quaternary) | - | - | ~140.1 |
| CH (Aromatic) | ~7.45 | Doublet | ~128.5 |
| CH (Aromatic) | ~7.38 | Doublet | ~128.2 |
| CH-OH | ~5.05 | Singlet | ~73.6 |
| OH | ~6.20 | Broad Singlet | - |
| NH₂ | ~7.40 / ~7.50 | Broad Singlets | - |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the chlorophenyl ring, confirming their ortho relationship. A correlation may also be observed between the hydroxyl (OH) proton and the methine (CH) proton, depending on the solvent and experimental conditions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This is invaluable for assigning carbon signals based on their known proton attachments. For example, the proton signal at ~5.05 ppm would show a cross-peak to the carbon signal at ~73.6 ppm, definitively assigning them as the methine CH-OH group. columbia.edu Similarly, the aromatic proton signals would correlate directly to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is critical for piecing together the molecular skeleton. Key HMBC correlations would include:
The methine proton (~5.05 ppm) showing correlations to the quaternary aromatic carbon and the carbonyl carbon (~174.5 ppm).
The aromatic protons showing correlations to neighboring and quaternary carbons within the phenyl ring.
The amide protons potentially showing a weak correlation to the carbonyl carbon.
These 2D NMR techniques, used in concert, provide unequivocal evidence for the structure of this compound. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the presence of specific functional groups, making them essential for characterization.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a molecular fingerprint, with specific absorption bands corresponding to particular functional groups.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amide group typically appear as two distinct sharp bands in the 3350-3150 cm⁻¹ region. A very strong and sharp absorption peak around 1650-1680 cm⁻¹ is assigned to the C=O stretching vibration (Amide I band). The N-H bending vibration (Amide II band) is observed near 1600 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, while the C-Cl stretching vibration gives rise to a strong band in the lower wavenumber region, typically around 700-800 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3380 | Broad, Medium | O-H Stretch | Hydroxyl (-OH) |
| ~3320, ~3180 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) |
| ~1665 | Strong, Sharp | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1605 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| ~1490 | Medium | C=C Aromatic Ring Stretch | Phenyl Ring |
| ~1090 | Strong | C-O Stretch | Secondary Alcohol |
| ~825 | Strong | C-H Out-of-plane Bend (para-subst.) | Phenyl Ring |
| ~750 | Strong | C-Cl Stretch | Aryl Chloride |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar and symmetric molecular vibrations. An FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. A characteristic intense band corresponding to the symmetric ring-breathing vibration of the para-substituted benzene ring is a key feature. The C-Cl stretching vibration also typically produces a strong and distinct Raman signal. While the C=O stretch is visible, it is often less intense in Raman spectra compared to FT-IR.
Table 3: Key FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3070 | Medium | Aromatic C-H Stretch | Phenyl Ring |
| ~1600 | Strong | Aromatic Ring Stretch | Phenyl Ring |
| ~1180 | Medium | Aromatic C-H In-plane Bend | Phenyl Ring |
| ~1095 | Strong | Symmetric Ring Breathing | Phenyl Ring |
| ~755 | Strong | C-Cl Stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Advanced Optical Methods
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to identify and quantify compounds containing chromophores—molecular groups that absorb light.
The primary chromophore in this compound is the chlorophenyl ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands characteristic of the π → π* electronic transitions of the benzene ring. Substituted benzenes usually exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). For this compound, a strong absorption maximum (λmax) is expected around 220-230 nm, with a weaker, fine-structured band appearing at longer wavelengths, around 260-270 nm. The position and intensity of these bands provide confirmation of the aromatic system within the molecule.
Table 4: Representative UV-Vis Absorption Data for this compound (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Electronic Transition | Chromophore |
| ~225 | ~12,000 | π → π* (E2-band) | Chlorophenyl Ring |
| ~272 | ~800 | π → π* (B-band) | Chlorophenyl Ring |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, allowing for the determination of its molecular weight with minimal fragmentation. nih.gov In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. nih.gov Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also commonly observed. uni.lu In negative ion mode, deprotonation would yield the [M-H]⁻ ion. nih.gov The predicted mass-to-charge ratios (m/z) for these common adducts provide clear markers for identifying the compound. uni.lu
| Adduct | Predicted m/z | Ion Mode |
| [M+H]⁺ | 186.03163 | Positive |
| [M+Na]⁺ | 208.01357 | Positive |
| [M+K]⁺ | 223.98751 | Positive |
| [M+NH₄]⁺ | 203.05817 | Positive |
| [M-H]⁻ | 184.01707 | Negative |
Data sourced from predicted values. uni.lu
For the analysis of this compound in complex matrices such as environmental samples, agricultural products, or biological fluids, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.netmdpi.com
LC-MS: Given the polarity imparted by the hydroxyl and amide groups, LC-MS is an exceptionally suitable technique. lcms.cz Reversed-phase liquid chromatography coupled with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source would effectively separate the compound from matrix components before detection by the mass spectrometer. ual.esdtu.dk LC-MS/MS, using techniques like multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification at trace levels by monitoring specific precursor-to-product ion transitions. lcms.czual.es
GC-MS: Direct analysis by GC-MS may be challenging due to the compound's polarity and thermal lability, which could lead to poor peak shape or degradation in the injector port. nih.gov However, derivatization to a more volatile and thermally stable analogue, for instance by silylating the hydroxyl group, would make it more amenable to GC-MS analysis. This approach is common for analyzing polar pesticides and pharmaceuticals in various samples. nih.govhpst.cz
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not widely reported, analysis of the closely related compound 2-(4-Chlorophenyl)acetamide offers significant insights into the expected solid-state conformation and packing. nih.govresearchgate.net
For 2-(4-Chlorophenyl)acetamide, the acetamide (B32628) group is significantly twisted relative to the plane of the benzene ring. nih.govresearchgate.net A key feature of its crystal packing is the formation of layers parallel to the ab plane through N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net
In this compound, the additional α-hydroxyl group would introduce further hydrogen bonding capabilities. It is expected to act as both a hydrogen bond donor (-OH) and acceptor (O-), leading to a more complex and robust three-dimensional hydrogen-bonding network. This network would likely involve O—H⋯O, N—H⋯O, and potentially O—H⋯N interactions, significantly influencing the crystal packing and physical properties of the solid. The formation of hydrogen-bonded dimers or chains involving the hydroxyl and amide functionalities is highly probable.
| Parameter | 2-(4-Chlorophenyl)acetamide (Related Compound) |
| Chemical Formula | C₈H₈ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.917 (2) |
| b (Å) | 6.033 (4) |
| c (Å) | 26.680 (12) |
| V (ų) | 791.5 (7) |
| Z | 4 |
| Key Interaction | N—H⋯O hydrogen bonds forming layers |
Data for the related compound 2-(4-Chlorophenyl)acetamide. researchgate.net
Electron Diffraction for Crystal Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, no specific studies utilizing electron diffraction for the crystal structure determination of this compound were identified. This technique, while powerful for analyzing the crystallography of nano- and micro-sized crystals, does not appear to have been applied to this particular compound in the available research.
Analysis of Crystal Packing and Intermolecular Contacts
Detailed analysis of the crystal packing and specific intermolecular contacts for this compound is not available in the current body of scientific literature. While X-ray diffraction is a common method for such determinations, leading to insights into hydrogen bonding, π-stacking, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in a solid state, such a study for this specific compound has not been published.
Computational and Theoretical Investigations of 2 P Chlorophenyl 2 Hydroxyacetamide
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are crucial for understanding the dynamic nature of molecules and their interactions with other molecules.
Molecular dynamics (MD) simulations, for example, could be used to study the conformational flexibility of 2-(p-Chlorophenyl)-2-hydroxyacetamide over time. By simulating the movement of atoms based on classical mechanics, MD can provide insights into the molecule's dynamic behavior in different environments, such as in solution.
Molecular docking is another important modeling technique, particularly relevant if this compound is being investigated for its potential biological activity. Docking simulations predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein receptor. nih.gov This can help in understanding the mechanism of action and in the design of new, more potent molecules. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound would involve mapping its potential energy surface to identify stable three-dimensional arrangements (conformers). This process reveals the molecule's flexibility and the energy barriers between different conformations. The resulting energy landscape is crucial for understanding its physical properties and how it might interact with biological targets. However, no specific studies detailing the conformational preferences or the energy landscape of this compound were identified.
Computational Studies of Intermolecular Interactions
The study of intermolecular interactions is fundamental to understanding how molecules behave in a condensed phase (solid or liquid) and how they recognize and bind to other molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis are used to characterize hydrogen bonds, van der Waals forces, and other interactions that govern the compound's structure and properties. For this compound, there is a lack of published computational research exploring these specific interactions.
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. An interaction analysis would detail the specific amino acid residues involved in binding and the types of forces at play. No molecular docking simulations specifically featuring this compound as a ligand have been found in the available literature.
Reactivity Studies and Reaction Mechanism Elucidation
Mechanistic Pathways of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the benzylic carbon of 2-(p-Chlorophenyl)-2-hydroxyacetamide can conceptually proceed via SN1 or SN2 mechanisms. The specific pathway is influenced by the reaction conditions, the nature of the nucleophile, and the electronic effects of the substituents.
The structure of this compound, possessing a secondary carbon adjacent to a phenyl ring, allows for the potential formation of a resonance-stabilized benzylic carbocation. This stabilization would favor an SN1 mechanism, which proceeds through a planar carbocation intermediate. The transition state for this pathway involves the breaking of the bond between the carbon and the leaving group (e.g., a protonated hydroxyl group), representing the highest energy point leading to the carbocation.
Conversely, an SN2 mechanism would involve a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway proceeds through a trigonal bipyramidal transition state. The stereochemistry of such a reaction would result in an inversion of configuration at the chiral center. The choice between these pathways is a delicate balance of carbocation stability, steric hindrance, and nucleophile strength.
The substituents on the aromatic ring play a critical role in modulating the reactivity of the molecule. The para-chloro group in this compound exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the phenyl ring through the sigma bond network. This effect deactivates the ring and destabilizes a potential carbocation intermediate, which would slow down an SN1 reaction.
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the benzene (B151609) ring. This effect donates electron density, particularly to the ortho and para positions, and would help stabilize a benzylic carbocation, thus favoring an SN1 pathway.
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative means to assess the electronic effects of substituents on reaction rates and equilibria. cambridge.org The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
The sign and magnitude of the ρ value offer insight into the reaction mechanism. A negative ρ value indicates the development of positive charge in the transition state (favoring electron-donating groups), characteristic of an SN1-like mechanism. A positive ρ value suggests the buildup of negative charge, which might be observed in mechanisms where the bond formation is more advanced in the transition state.
For the para-chloro substituent, the Hammett constant (σₚ) is +0.23, indicating its net electron-withdrawing nature. libretexts.org By studying a series of para-substituted phenyl-2-hydroxyacetamides, a Hammett plot could be constructed to determine the ρ value, thereby elucidating the charge distribution in the transition state of a given nucleophilic substitution reaction.
| Substituent (para-) | Hammett Constant (σₚ) |
|---|---|
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
Intramolecular Rearrangement Reactions
The presence of both a hydroxyl group and an amide group on adjacent carbons in this compound creates the potential for intramolecular reactions.
The hydroxyacetamide moiety can undergo intramolecular cyclization under certain conditions. For instance, acid-catalyzed conditions can protonate the amide oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The neighboring hydroxyl group can then act as an intramolecular nucleophile, attacking the carbonyl carbon. This type of reaction could lead to the formation of a five-membered lactone ring after rearrangement and loss of ammonia (B1221849). Alternatively, activation of the hydroxyl group could lead to its attack by the amide nitrogen, potentially forming a cyclic imidate or related heterocyclic structures. nih.gov Studies on similar N-hydroxy-2-phenoxyacetamides have shown that intramolecular cyclization can be promoted by Lewis acids or polyphosphoric acid to form benzoxazinone (B8607429) structures. ias.ac.in
Oxidation of the secondary alcohol in this compound would yield the corresponding α-ketoamide, 2-(p-Chlorophenyl)-2-oxoacetamide. This derivative is a key intermediate for further transformations. The oxidation of mandelic acid derivatives, which are structurally similar, can lead to α-keto acids and subsequently, through oxidative C-C bond cleavage, to benzoic acid derivatives. researchgate.net A similar pathway for 2-(p-Chlorophenyl)-2-oxoacetamide could result in the formation of p-chlorobenzoic acid.
Aromatization mechanisms typically involve the dehydrogenation of a pre-existing non-aromatic ring. While the parent compound is already aromatic, its derivatives could undergo reactions that lead to new aromatic systems. For example, if the hydroxyacetamide moiety were part of a larger, non-aromatic cyclic system, oxidation could facilitate an aromatization process. rsc.org The oxidation of derivatives under certain conditions can be a key step in the synthesis of complex aromatic structures. researchgate.net
The available scientific literature focuses on related but structurally distinct compounds, and therefore, any information from these sources would not be applicable to "this compound" and would violate the strict content inclusion criteria of the request.
Based on a thorough review of available scientific literature, a detailed experimental or computational analysis of the specific intermolecular interactions and solid-state phenomena for the compound this compound could not be located. Published crystallographic data, which would provide the precise atomic coordinates and packing arrangement necessary to analyze hydrogen bonding, pi-stacking, and other non-covalent interactions, does not appear to be publicly available at this time.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres to the specific outline provided for this particular compound.
For context, studies on structurally similar molecules, such as 2-(4-Chlorophenyl)acetamide (which lacks the α-hydroxy group), show the presence of N—H⋯O hydrogen bonds that link molecules into layers. researchgate.net However, the presence of the additional hydroxyl group in this compound would introduce new hydrogen bond donors and acceptors, leading to a significantly different and more complex three-dimensional network. This makes direct extrapolation from related but structurally distinct compounds scientifically invalid.
A complete analysis as requested would require future experimental determination of the compound's crystal structure through methods like X-ray diffraction or in-depth computational modeling. Without such a foundational study, any discussion of the specific bond networks and non-covalent interactions would be purely speculative.
Intermolecular Interactions and Solid State Phenomena
Crystalline State Properties
The solid-state characteristics of 2-(p-Chlorophenyl)-2-hydroxyacetamide are dictated by the intricate interplay of intermolecular forces, which govern the three-dimensional arrangement of molecules in the crystal lattice. The study of these interactions and the resulting crystalline architecture is crucial for understanding the compound's physical and chemical properties.
Molecular Packing and Arrangement in Crystals
In many aryl-acetamide derivatives, molecules often form chains or dimers through hydrogen bonding. For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a C(4) hydrogen-bonded chain is observed, propagating along the nih.gov direction. nih.goviucr.org A similar motif could be anticipated for this compound, where the amide and hydroxyl groups participate in forming extended chains or more complex layered structures.
Table 1: Crystal Data for the Analogous Compound 2-(4-Chlorophenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈ClNO |
| Molecular Weight | 169.60 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.917 (2) |
| b (Å) | 6.033 (4) |
| c (Å) | 26.680 (12) |
| Volume (ų) | 791.5 (7) |
Hirshfeld Surface Analysis and Contact Enrichment for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound is not available, data from structurally related compounds containing a 4-chlorophenyl group provide a strong indication of the types and relative importance of intermolecular contacts.
For example, the Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide reveals that the most significant contributions to crystal packing arise from H⋯H, Cl⋯H/H⋯Cl, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions. nih.gov A similar distribution of contacts would be expected for this compound.
Table 2: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Structurally Related Chlorophenylacetamide Derivative
| Contact Type | Percentage Contribution (%) |
|---|---|
| H⋯H | 37.3 |
| Cl⋯H/H⋯Cl | 17.6 |
| O⋯H/H⋯O | 11.1 |
| C⋯H/H⋯C | 10.9 |
| N⋯H/H⋯N | 9.7 |
Data is based on a representative compound and serves as an illustrative example. nih.gov
Investigation of Configurational Disorder in Solid Forms
Configurational disorder in the solid state refers to the static or dynamic randomness in the orientation or conformation of molecules within a crystal lattice. This phenomenon can have a significant impact on the physical properties of a material.
In the context of this compound, several types of configurational disorder could potentially occur. One possibility is orientational disorder of the chlorophenyl group. The similar steric bulk of the chlorine atom and a hydrogen atom can sometimes lead to a statistical distribution of the chlorophenyl group over two or more orientations within the crystal lattice. This type of disorder has been observed in other chlorophenyl-containing compounds. doaj.orgresearchgate.net
Another potential source of disorder could be related to the conformation of the hydroxyacetamide side chain. The flexibility of the C-C and C-N bonds might allow the molecule to adopt slightly different conformations in the solid state, leading to conformational disorder. This is particularly relevant if the energy barrier between different conformations is low.
Furthermore, in crystals with complex hydrogen-bonding networks, proton disorder can occur, where hydrogen atoms involved in hydrogen bonds are statistically distributed between two or more positions. Given the presence of both hydroxyl and amide groups in this compound, the potential for proton disorder in its hydrogen-bonding motifs exists.
The presence of disorder is often indicated by broadened peaks in X-ray powder diffraction patterns and can be characterized in detail by single-crystal X-ray diffraction, solid-state NMR, and thermal analysis techniques. nih.gov Depending on the nature and extent of the disorder, it can be modeled as a statistical distribution of different molecular arrangements within an average unit cell. The study of such phenomena is crucial for understanding the stability and phase behavior of the crystalline solid. nih.gov
Chemical Modifications and Structure Reactivity Relationships of Derivatives
Systematic Structural Variations
Systematic structural variations of the lead compound, 2-(p-chlorophenyl)-2-hydroxyacetamide, have been explored to modulate its physicochemical and pharmacological properties. These modifications can be broadly categorized into three main areas: alterations of the substituents on the p-chlorophenyl ring, changes to the hydroxyacetamide functional group, and the incorporation of heterocyclic systems and other side chains.
Research on related N-phenylacetamide derivatives has shown that the introduction of various substituents on the phenyl ring can modulate their biological efficacy. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active compounds in antimicrobial assays. This increased activity was attributed to higher lipophilicity, which facilitates passage through cell membranes.
Theoretical studies on aryl halides have further elucidated the influence of substituents on reactivity. The position of the substituent (ortho, meta, or para) and its electron-donating or -withdrawing nature have a substantial impact on the activation free energies of reactions involving the aryl group nih.gov. For example, electron-donating groups in the para position of aryl halides were found to be the least favorable for amination reactions, while electron-withdrawing groups in the ortho position were more favorable nih.gov.
The following table summarizes some of the observed modifications on the phenyl ring of related acetamide (B32628) structures and their reported effects.
| Substituent at para-position | Observed Effect on Properties/Activity |
| Chloro (Cl) | High lipophilicity, enhanced biological activity in some systems. |
| Fluoro (F) | High lipophilicity, contributing to biological activity. |
| Bromo (Br) | Increased lipophilicity, associated with higher activity in certain derivatives. |
| Methoxy (OCH₃) | Electron-donating group, can influence electronic properties and binding interactions. |
| Nitro (NO₂) | Strong electron-withdrawing group, can significantly alter the electronic character and reactivity of the aromatic ring. |
This table is generated based on findings from related substituted phenylacetamide derivatives.
The hydroxyacetamide functional group is a key feature of this compound, contributing to its polarity and potential for hydrogen bonding. Modifications to this group can significantly impact the molecule's solubility, stability, and interactions with biological targets.
One common alteration involves the substitution of the amide nitrogen. For example, in a series of 3-(4-Chlorophenyl)pyrazoline derivatives, variation of the amide N-alkyl substituents revealed that an N-ethyl group was preferred for activity, with both smaller (secondary amide) and larger (N-propyl, N-cyclopropylmethyl) substituents leading to reduced potency nih.gov. This suggests that the size and nature of the substituent on the amide nitrogen are critical for optimal interaction with its target.
Another modification is the replacement of the hydroxyl group. In the same pyrazoline series, replacing the hydroxyacetyl group with an aminoacetyl group resulted in a derivative with similar potency nih.gov. However, a methoxyacetyl derivative, which lacks a hydrogen-bond donor, was inactive, highlighting the importance of the hydrogen-bonding capability of this functional group for its biological function nih.gov.
The conversion of the amide to a hydroxamic acid is another significant alteration. In the development of histone deacetylase inhibitors, a series of thiazole-containing hydroxamate derivatives were synthesized, demonstrating that the hydroxamic acid moiety is a key pharmacophore for potent inhibitory activity nih.govresearchgate.net.
The following table outlines some modifications to the hydroxyacetamide group and their potential consequences.
| Modification | Potential Consequence |
| N-Alkylation | Alters steric bulk and hydrogen bonding capacity, influencing binding affinity. |
| Replacement of -OH | Affects hydrogen bonding potential and overall polarity. |
| Conversion to hydroxamic acid | Can introduce new metal-chelating properties and alter biological activity. |
| Conversion to ester or ether | Reduces hydrogen bond donating ability and increases lipophilicity. |
This table is based on modifications observed in structurally related compounds.
The introduction of a thiazole ring is a common strategy. For instance, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their anticancer potential sid.irijcce.ac.ir. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is present in several clinically used drugs and is known to confer a wide range of pharmacological activities sid.ir.
Pyrazoline derivatives have also been investigated. In a study of dual inhibitors of urease and α-glucosidase, 1,3,5-triaryl-2-pyrazoline derivatives were synthesized, with some compounds showing excellent inhibitory activity acs.org. The substitution pattern on the aryl rings of the pyrazoline scaffold was found to be crucial for activity acs.org.
Furthermore, the synthesis of pyrrol-3-one derivatives has been reported through the intramolecular cyclization of related aminoacetylenic ketones. For example, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized, representing a class of heterocyclic compounds with promising pharmacological activity mdpi.com.
The following table provides examples of heterocyclic systems and side chains that have been introduced in related molecular frameworks.
| Introduced Moiety | Rationale/Potential Benefit |
| Thiazole | Known pharmacophore with diverse biological activities. |
| Pyrazoline | Can act as a rigid scaffold for orienting substituents and has shown a range of biological effects. |
| Pyrrol-3-one | A class of heterocycles with reported anticancer, antiviral, and other activities. |
| Piperazine | Often used to improve solubility and pharmacokinetic properties. |
| Sulfonamide | Can introduce hydrogen bonding interactions and has been associated with various biological activities. |
This table is based on modifications observed in analogous chemical structures.
Correlation between Molecular Structure and Chemical Reactivity
The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a key area of investigation. This correlation is explored through both experimental studies and theoretical predictions, which provide insights into how structural modifications influence the molecule's behavior in chemical reactions.
Experimental studies on the reactivity of this compound and its derivatives often involve assessing their behavior in various chemical transformations and biological assays. The latter, while not a direct measure of chemical reactivity in a classical sense, provides valuable information on the molecule's ability to interact with and chemically modify biological targets.
For example, the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives from 2-bromo-N-(p-chlorophenyl)acetamide involves a nucleophilic substitution reaction where various amines displace the bromide irejournals.com. The success and yield of this reaction can provide insights into the reactivity of the alpha-carbon. The antibacterial activity of the resulting compounds is also an indicator of their chemical reactivity within a biological system irejournals.com.
Kinetic studies on the acid-catalyzed hydrolysis of related compounds, such as p-chlorophenyl-2-furohydroxamic acid, have been conducted to elucidate the reaction mechanism researchgate.net. Such studies provide quantitative data on reaction rates and how they are affected by factors like acid concentration and solvent composition, offering a direct measure of chemical reactivity under specific conditions researchgate.net.
The reactivity of related compounds in cycloaddition reactions has also been explored. For instance, the synthesis of pyrazoline derivatives from chalcones involves a condensation reaction with hydrazine (B178648), and the efficiency of this reaction can be influenced by the substituents on the aromatic rings of the chalcone precursor.
Computational chemistry offers powerful tools to predict the chemical reactivity of molecules through the calculation of various reactivity descriptors. These theoretical predictions can guide the synthesis of new derivatives with desired reactivity profiles. Density Functional Theory (DFT) is a commonly employed method for these calculations.
Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Relates to the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater tendency to accept electrons.
HOMO-LUMO gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
Chemical Hardness (η): A measure of the resistance to charge transfer. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions and local softness, predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks scielo.org.mxmdpi.comjmcs.org.mx. These descriptors help in understanding the regioselectivity of chemical reactions. For instance, computational studies on chloro- and fluoropyrroles have used DFT-based descriptors to elucidate their physicochemical properties and their relevance to reactivity, charge transfer, and site selectivity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies also play a crucial role in correlating molecular structure with reactivity and biological activity. In a QSAR study of substituted benzamides, topological descriptors and molecular connectivity indices were used to model their antimicrobial activity, demonstrating the predictive power of these computational models nih.gov.
The following table presents a conceptual overview of how theoretical reactivity descriptors can be interpreted.
| Reactivity Descriptor | Interpretation |
| High EHOMO | Good electron donor |
| Low ELUMO | Good electron acceptor |
| Large HOMO-LUMO Gap | High stability, low reactivity |
| Small HOMO-LUMO Gap | Low stability, high reactivity |
| High Electrophilicity Index | Strong electrophile |
| Localized Fukui Function | Indicates a specific atom is a likely site of attack |
This table provides a general interpretation of common theoretical reactivity descriptors.
Role in Advanced Organic Synthesis Methodologies
Intermediate in the Synthesis of Complex Organic Molecules
The structural features of 2-(p-Chlorophenyl)-2-hydroxyacetamide make it a suitable precursor for the synthesis of more elaborate molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in many biologically active compounds. nih.govmdpi.comclockss.orgfrontiersin.org The presence of the hydroxyl and amide functionalities allows for various cyclization and condensation reactions.
For instance, the hydroxyl group can be activated or converted into a leaving group to facilitate intramolecular cyclization, while the amide nitrogen can act as a nucleophile. This reactivity is particularly useful in the construction of five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents. nih.govmdpi.comclockss.orgfrontiersin.org
Research has demonstrated the utility of related acetamide (B32628) derivatives in the synthesis of various heterocyclic systems. While direct examples detailing the extensive use of this compound in the synthesis of specific complex natural products or pharmaceuticals are not widely documented in readily available literature, its potential is evident from the reactivity of its constituent functional groups. The chlorophenyl group can also be modified through cross-coupling reactions to introduce further complexity into the target molecule.
Application as a Chiral Building Block
The stereogenic center at the carbon atom bearing the hydroxyl and chlorophenyl groups allows this compound to exist as a pair of enantiomers. When resolved into its individual enantiomerically pure forms, this compound becomes a valuable chiral building block for asymmetric synthesis. wikipedia.orgtudublin.ie The use of such chiral building blocks is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific stereochemistry.
Enantiomerically pure this compound can be incorporated into a target molecule, thereby controlling the stereochemistry of the final product. This approach, known as a chiral pool synthesis, leverages the pre-existing chirality of the starting material to achieve the desired stereochemical outcome in the product.
While specific, high-profile examples of the application of enantiomerically pure this compound as a chiral building block in the total synthesis of complex molecules are not extensively reported, the principle of its utility is well-established in organic synthesis. The development of efficient methods for the chiral resolution of this and similar compounds is an active area of research to expand its applicability in asymmetric synthesis. tudublin.ie
Alternatively, the acetamide moiety could be derivatized with a chiral auxiliary to direct stereoselective transformations at or near the stereocenter. wikipedia.orgtcichemicals.comnih.gov Chiral auxiliaries are temporarily attached to a substrate to control the stereochemical outcome of a reaction and are subsequently removed. wikipedia.orgtcichemicals.comnih.gov
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.govbeilstein-journals.orgmdpi.comrug.nl The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of chemical libraries for drug discovery.
The functional groups present in this compound provide opportunities for its integration into MCRs. For example, the amide or hydroxyl group could participate as one of the components in well-known MCRs such as the Ugi or Passerini reactions, although specific examples involving this exact molecule are not prevalent in the literature.
More commonly, precursors to this compound, such as p-chlorobenzaldehyde, are utilized in classic multicomponent reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis to generate complex heterocyclic structures. The synthesis of various heterocyclic compounds often involves multicomponent strategies where different aromatic aldehydes are employed. nih.govbeilstein-journals.orgresearchgate.net
Contribution to C-1 Building Block Strategies (if applicable to the acetamide unit)
The concept of C-1 building blocks involves the introduction of a single carbon atom into a molecular framework. While the entire this compound molecule does not function as a C-1 building block, the acetamide unit, in principle, can be considered as a synthetic equivalent of a C-2 synthon.
However, in specific transformations, the carbonyl carbon of the acetamide could potentially be involved in reactions that result in the net addition of a single carbon unit to another molecule, although this is not a typical application for this class of compounds. More relevant is the potential for derivatization of the acetamide, for instance, to a chloroacetyl derivative, which can then act as a two-carbon electrophile for building more complex structures. nih.govresearchgate.net
Advanced Analytical Chemistry Techniques for Characterization and Quantification
Sophisticated Chromatographic Separations
Chromatography is a fundamental technique for separating mixtures into their individual components. iosrjournals.org For a compound like 2-(p-Chlorophenyl)-2-hydroxyacetamide, various chromatographic methods can be employed, each offering distinct advantages in terms of resolution, speed, and applicability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the qualitative and quantitative analysis of pharmaceutical compounds and related substances. nih.govbsu.edu.eg For this compound, a moderately polar molecule, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. This approach uses a nonpolar stationary phase (like C18) and a polar mobile phase.
Detailed research into related compounds demonstrates that separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate buffer. researchgate.netpensoft.net The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. Detection is commonly performed using a UV/VIS detector, as the chlorophenyl group in the molecule acts as a chromophore, allowing for sensitive detection at a specific wavelength, such as 225 nm. researchgate.netpensoft.net The method can be validated according to ICH guidelines to ensure specificity, accuracy, linearity, and sensitivity. sci-hub.se
Table 1: Illustrative HPLC Parameters for Analysis of this compound This table presents a typical set of parameters for an HPLC method and does not represent data from a specific study.
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV/VIS Detector |
| Detection Wavelength | 225 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. hpst.cz Direct analysis of this compound by GC is challenging due to its polarity and the presence of active hydrogen atoms in the hydroxyl and amide groups, which can lead to poor peak shape and thermal degradation.
To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov This process converts the polar functional groups into less polar, more volatile derivatives. A common method is silylation, where the hydroxyl and amide protons are replaced with trimethylsilyl (TMS) groups. nih.gov Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., DB-5ms) and detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. hpst.cz
Ion Chromatography (IC) and Thin-Layer Chromatography (TLC)
Ion Chromatography (IC) is the preferred separation technique for polar ionic analytes. lcms.cz While this compound is a neutral molecule, IC could be applied to analyze any ionic impurities or degradation products that might be present in a sample. Recent advancements in the hyphenation of IC with mass spectrometry (IC-MS) have enabled novel options for the analysis of polar compounds. lcms.cznih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for reaction monitoring, purity checking, and screening. silicycle.com For this compound, a TLC analysis would typically use a silica gel plate as the stationary phase. silicycle.com The sample is spotted on the plate, which is then developed in a sealed chamber containing an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. After development, the separated spots can be visualized under UV light at 254 nm, where the compound will appear as a dark spot due to fluorescence quenching. silicycle.com TLC is particularly useful for quickly optimizing separation conditions before scaling up to preparative chromatography or HPLC. silicycle.com It can also be combined with mass spectrometry for identification. scientificlabs.co.uk
Hyphenated Separation Techniques (e.g., GC-MS, LC-NMR, LC-IR)
Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification abilities of spectroscopic methods. nih.govasdlib.org This online coupling provides comprehensive information for both the identification and quantification of analytes in complex mixtures. ijarnd.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This was one of the first hyphenated techniques to become widely used. iosrjournals.org After separation on the GC column, the analyte (typically as a derivative) enters the mass spectrometer. The MS provides a mass spectrum based on the molecule's fragmentation pattern, which serves as a chemical fingerprint for definitive identification and structural elucidation. iosrjournals.orgijpsjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : The coupling of HPLC with NMR spectroscopy is a highly powerful tool for the unambiguous structural determination of unknown compounds, such as impurities or metabolites, directly from a mixture. sumitomo-chem.co.jp As a component elutes from the LC column, it is directed into the NMR flow cell for analysis. While less sensitive than MS, LC-NMR provides detailed structural information that is crucial for identifying novel compounds. nih.govsumitomo-chem.co.jp
Liquid Chromatography-Infrared Spectroscopy (LC-IR) : The hyphenation of LC with Infrared (IR) or Fourier-Transform Infrared (FTIR) spectroscopy is valuable for identifying organic compounds based on their functional groups. iosrjournals.org As the eluent from the LC is deposited onto an IR-transparent substrate, a series of IR spectra are collected. spectra-analysis.com The resulting spectra show characteristic absorption bands for functionalities like -OH and -C=O groups, aiding in the identification of the separated compounds. iosrjournals.orgijarnd.com
Quantitative and Qualitative Spectroscopic Applications
Spectroscopy is indispensable for both the structural confirmation (qualitative) and concentration measurement (quantitative) of chemical substances.
Application of Advanced NMR for Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of organic compounds. nanalysis.com Unlike chromatographic methods, qNMR can provide quantification without the need for an identical reference standard of the analyte. globalresearchonline.net
The principle of ¹H qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. For this compound, a specific, well-resolved signal in the ¹H NMR spectrum (e.g., a proton on the aromatic ring) would be selected for quantification. A certified internal standard of known purity and concentration is added to the sample. By comparing the integral of the analyte's signal to the integral of a known signal from the internal standard, the exact concentration or purity of the analyte can be calculated.
The accuracy of qNMR is highly dependent on experimental parameters. To ensure reliable results, key factors must be carefully controlled, including the relaxation delay (D1), which must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons being measured) to allow for complete spin-lattice relaxation. globalresearchonline.net The method is validated for specificity, linearity, precision, and accuracy. globalresearchonline.net Due to its high precision and accuracy, qNMR is increasingly recognized in pharmacopoeias and is considered a greener alternative to traditional chromatographic assays. nanalysis.commdpi.com
Table 2: Key Considerations for a ¹H qNMR Experiment This table outlines the critical parameters for developing a robust qNMR method.
| Parameter | Requirement/Consideration |
|---|---|
| Internal Standard | Must be of high purity, stable, and have signals that do not overlap with the analyte. |
| Solvent | Deuterated solvent that completely dissolves both the analyte and the internal standard. |
| Signal Selection | Choose non-overlapping, sharp singlet signals for both the analyte and the standard if possible. |
| Relaxation Delay (D1) | Must be sufficiently long to ensure full relaxation of all integrated nuclei. |
| Pulse Angle | Typically a 90° pulse is used for maximum signal intensity. |
| Number of Scans | Sufficient scans to achieve an adequate signal-to-noise ratio for precise integration. |
| Data Processing | Careful phasing and baseline correction are critical for accurate integration. |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely utilized for the quantitative analysis of aromatic compounds due to their simplicity, speed, and cost-effectiveness. These techniques rely on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration in a solution. For the determination of this compound, the presence of the chlorophenyl chromophore allows for straightforward analysis in the ultraviolet region of the electromagnetic spectrum.
The quantitative analysis of this compound using UV-Vis spectrophotometry typically involves preparing a series of standard solutions of known concentrations. The absorbance of these standards is then measured at the wavelength of maximum absorption (λmax). This λmax is determined by scanning a solution of the compound over a range of wavelengths (typically 200-400 nm) to find the peak absorbance. A calibration curve is subsequently constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The linearity of this curve, as dictated by the Beer-Lambert law, is crucial for accurate quantification.
While specific studies detailing a validated UV-Vis spectrophotometric method for this compound are not extensively documented in publicly accessible literature, the methodology would follow established protocols for similar aromatic compounds. For instance, the analysis of structurally related aromatic ketones and amides often involves dissolution in a suitable solvent, such as ethanol (B145695) or methanol, followed by spectrophotometric measurement. The selection of an appropriate solvent is critical to ensure the compound is fully dissolved and does not interact in a way that would alter its absorption spectrum.
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Wavelength of Maximum Absorption (λmax) | ~220-280 nm | Provides maximum sensitivity for detection. |
| Solvent | Ethanol, Methanol, or Acetonitrile | Ensures solubility and minimal spectral interference. |
| Linearity Range | Typically in the µg/mL range | Concentration range over which the Beer-Lambert law is obeyed. |
| Correlation Coefficient (r²) | >0.999 | Indicates a strong linear relationship between absorbance and concentration. |
Other Instrumental Analytical Methods
Electrochemical Analytical Techniques
Electrochemical methods offer a sensitive and selective alternative for the quantification of electroactive compounds. Techniques such as voltammetry can be applied to the analysis of this compound, provided the molecule can undergo oxidation or reduction at an electrode surface within a suitable potential window. The presence of the aromatic ring and functional groups suggests that the compound is likely to be electroactive.
Voltammetric analysis involves applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The peak current is proportional to the concentration of the analyte, while the peak potential can provide qualitative information. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. DPV and SWV are particularly useful for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits.
| Parameter | Technique | Typical Conditions | Information Obtained |
|---|---|---|---|
| Working Electrode | CV, DPV, SWV | Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) | Provides the surface for the electrochemical reaction. |
| Supporting Electrolyte | CV, DPV, SWV | Phosphate buffer, Britton-Robinson buffer | Ensures conductivity of the solution. |
| Potential Range | CV | e.g., -1.5 V to +1.5 V | Investigates the redox behavior of the compound. |
| Peak Potential (Ep) | DPV, SWV | Dependent on compound and conditions | Qualitative information about the analyte. |
| Peak Current (Ip) | DPV, SWV | Proportional to concentration | Quantitative information about the analyte. |
Thermal Analysis (e.g., TGA for decomposition studies)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) is particularly useful for investigating the thermal stability and decomposition profile of a compound. In TGA, the mass of a sample is continuously monitored as it is heated in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass loss versus temperature, providing information about decomposition temperatures, the presence of volatile components, and the composition of the material.
For this compound, a TGA analysis would reveal its thermal stability and the temperature ranges at which decomposition occurs. The data can be presented as a TGA curve (percent weight vs. temperature) and its first derivative, the DTG (derivative thermogravimetry) curve, which shows the rate of mass loss and helps to identify distinct decomposition steps.
A typical TGA experiment involves placing a small amount of the sample in a crucible, which is then heated at a constant rate. The resulting thermogram would indicate the onset temperature of decomposition, which is a measure of the compound's thermal stability. Multiple stages of mass loss could indicate a multi-step decomposition process. While specific TGA data for this compound is not available, the analysis of similar pharmaceutical compounds often shows decomposition beginning at temperatures above their melting points. The kinetic parameters of the decomposition process, such as activation energy, can also be calculated from TGA data obtained at different heating rates.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 150 | < 1% | Loss of adsorbed water or volatile impurities. |
| 150 - 300 | Significant mass loss | Onset of thermal decomposition of the main compound. |
| > 300 | Further mass loss | Continued and complete decomposition of the compound. |
Emerging Research Frontiers and Future Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-(p-chlorophenyl)-2-hydroxyacetamide and its analogues is a key area of ongoing research, with a focus on developing more efficient, scalable, and environmentally benign methods. Traditional synthetic approaches often involve multi-step procedures that may require harsh reaction conditions or the use of hazardous reagents.
One established method involves the hydrolysis of a cyanohydrin intermediate. This two-step process begins with the reaction of p-chlorobenzaldehyde with hydrogen cyanide (HCN) to form p-chlorophenyl cyanohydrin, which is subsequently hydrolyzed under acidic conditions to yield the desired product. While effective, the high toxicity of HCN necessitates stringent safety protocols.
To circumvent the use of highly toxic reagents, researchers are exploring alternative pathways. Catalytic hydrogenation of α-ketoamide precursors, such as 2-(p-chlorophenyl)-2-ketoacetamide, using catalysts like palladium on carbon (Pd/C), offers a high-purity route with minimal byproducts. This method is also amenable to industrial scale-up.
| Synthetic Route | Precursors | Key Reagents/Catalysts | Advantages | Challenges |
| Hydrolysis of Cyanohydrin | p-Chlorobenzaldehyde, Hydrogen Cyanide | Base (e.g., KCN), Acid (e.g., HCl) | Established method | Use of highly toxic HCN |
| Catalytic Hydrogenation | 2-(p-Chlorophenyl)-2-ketoacetamide | Pd/C, H₂ | High purity, scalable | Requires precursor synthesis |
| Direct Condensation | p-Chloroaniline, Glyoxylic Acid | Acid catalyst (e.g., HCl) | Single-step synthesis | Potential for side reactions |
Application of Advanced Spectroscopic and Computational Methodologies
The comprehensive characterization of this compound relies on the application of advanced spectroscopic and computational techniques. These methods provide detailed insights into the molecule's structure, electronic properties, and vibrational modes.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure. In ¹H NMR, the aromatic protons of the p-chlorophenyl group typically appear as a characteristic set of doublets in the aromatic region (around 7.2-7.8 ppm). The proton of the hydroxyl group and the protons of the amide group would also give distinct signals.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the functional groups present. Key vibrational bands include the O-H stretch of the hydroxyl group (typically a broad band around 3200–3500 cm⁻¹), the N-H stretches of the amide group, and the strong C=O stretch of the amide I band (around 1650–1750 cm⁻¹).
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The predicted monoisotopic mass is 185.02435 Da. uni.lu
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are increasingly being used to complement experimental data. These studies can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scispace.comresearchgate.net For substituted N-phenylacetamides, DFT has been employed to study the effect of substituents on aromaticity. worldscientific.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as in a solvent or a crystal lattice. researchgate.net
| Technique | Information Obtained | Typical Observations for Phenylacetamides |
| ¹H NMR | Proton environment and connectivity | Aromatic protons (δ 7.2–7.8 ppm), amide and hydroxyl protons |
| ¹³C NMR | Carbon framework | Signals for aromatic, carbonyl, and alpha-carbons |
| FT-IR | Functional groups | O-H stretch (~3200–3500 cm⁻¹), C=O stretch (~1650–1750 cm⁻¹) |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions uni.lu |
| DFT Calculations | Geometry, electronic structure, vibrational frequencies | Correlation with experimental spectroscopic data scispace.comresearchgate.net |
Rational Design of New Analogues with Tuned Chemical Reactivity
The scaffold of this compound serves as a template for the rational design of new analogues with tailored chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. Structure-activity relationship (SAR) studies are pivotal in understanding how modifications to the molecular structure influence its properties. ontosight.ainih.gov
The design of new analogues often involves modifying key structural features:
Substitution on the Phenyl Ring: Introducing different substituents (electron-donating or electron-withdrawing groups) on the phenyl ring can significantly alter the electronic properties of the molecule, thereby tuning its reactivity. nih.gov For instance, the nature and position of substituents can influence the acidity of the hydroxyl proton and the nucleophilicity of the amide nitrogen.
Modification of the Acetamide (B32628) Moiety: Alterations to the acetamide group, such as N-alkylation or N-arylation, can impact the molecule's steric hindrance and hydrogen bonding capabilities.
Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functional groups can lead to new compounds with distinct chemical properties.
The goal of rational design is to create a library of compounds with a spectrum of reactivities, which can then be screened for desired activities. nih.govnih.gov Computational tools, such as molecular docking, can be employed to predict the interaction of these analogues with biological targets, guiding the synthetic efforts towards more promising candidates. nih.gov
In-depth Understanding of Intermolecular Forces in Chemical Systems
The solid-state properties and crystal packing of this compound are governed by a network of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. mdpi.comrsc.org A thorough understanding of these forces is crucial for controlling the crystallization process and the physical properties of the resulting solid material.
Hydrogen Bonding: The presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygen atoms) allows for the formation of extensive hydrogen-bonding networks. scilit.comresearchgate.net These interactions are expected to play a dominant role in the crystal packing, influencing properties such as melting point and solubility. In related structures, N—H⋯O hydrogen bonds are commonly observed to link molecules into chains or layers. nih.govresearchgate.net
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can lead to C—Cl⋯π interactions, which have been observed in the crystal structures of similar chlorophenyl-containing compounds. nih.gov
Crystal Structure Analysis: X-ray crystallography is the definitive method for determining the three-dimensional arrangement of molecules in the solid state and for precisely mapping the intermolecular interactions. nih.gov Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds provides valuable insights into the expected packing motifs. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystals. nih.gov
The interplay of these intermolecular forces determines the supramolecular architecture, and a deeper understanding of these interactions will enable the design of crystalline materials with desired properties, a field known as crystal engineering.
Q & A
What are the recommended synthetic routes for 2-(p-Chlorophenyl)-2-hydroxyacetamide, and what factors influence yield optimization?
Level: Basic
Methodological Answer:
The synthesis typically involves acid-catalyzed condensation of p-chlorophenyl precursors (e.g., p-chlorophenylacetic acid derivatives) with hydroxylamine or via nucleophilic substitution of chloroacetyl intermediates. Key factors include:
- Catalyst selection : Sulfuric acid or Lewis acids (e.g., AlCl₃) improve reaction efficiency .
- Temperature control : Optimize between 80–120°C to balance reaction rate and byproduct formation.
- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .
How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold) .
- Stereochemical differences : Employ chiral chromatography (Chiralpak IC, methanol:acetonitrile 90:10) to isolate enantiomers and test activity separately .
- Assay conditions : Standardize protocols (e.g., fixed pH 7.4, 37°C) for comparative bioassays .
What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
Level: Basic
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amide I/II bands (1650–1750 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublet for para-substitution), hydroxy proton (δ 5.5–6.5 ppm), and methylene/methyl groups (δ 2.0–4.0 ppm) .
- ESI-MS : Molecular ion [M+H]⁺ at m/z 214.6 and fragment peaks (e.g., m/z 139 for p-chlorophenyl loss) .
What computational methods are effective in predicting the reactivity and stability of this compound under varying experimental conditions?
Level: Advanced
Methodological Answer:
- DFT calculations (B3LYP/6-31G*): Model tautomeric equilibria (keto-enol) and predict hydrolysis pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability .
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with reactivity trends .
What are the primary degradation pathways of this compound in aqueous solutions, and how can stability be enhanced?
Level: Basic
Methodological Answer:
- Hydrolysis : Amide bond cleavage at extreme pH (pH <3 or >10). Stabilize by buffering near pH 6–7 .
- Photodegradation : UV exposure induces radical formation. Use amber glassware and UV filters .
- Storage : Lyophilize and store at 4°C under inert gas (N₂/Ar) to minimize oxidative degradation .
How does the stereochemistry of this compound influence its interaction with biological targets, and what chiral resolution methods are recommended?
Level: Advanced
Methodological Answer:
- Enantiomer specificity : (R)- and (S)-forms may bind differentially to enzymes (e.g., hydrolases). Test enantiopure samples in enzyme inhibition assays .
- Resolution methods :
- Chiral HPLC : Use cellulose-based columns with polar organic mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
What are the standard protocols for assessing the acute toxicity of this compound in in vitro models?
Level: Basic
Methodological Answer:
- MTT assay : HepG2 cells exposed to 1–100 μM compound for 24–48 hours; calculate IC₅₀ via nonlinear regression .
- LDH leakage : Validate membrane integrity post-exposure; compare to positive controls (e.g., Triton X-100) .
- Dose-response curves : Use GraphPad Prism® for EC₅₀/LC₅₀ determination with 95% confidence intervals .
What strategies mitigate crystallization challenges during scale-up synthesis of this compound?
Level: Advanced
Methodological Answer:
- Solvent optimization : Use acetone/water (60:40) with gradient cooling (0.5°C/min) to promote nucleation .
- Seeding : Introduce pre-characterized microcrystals to control polymorphism .
- Anti-solvent addition : Add n-hexane dropwise to supersaturated solutions to enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
